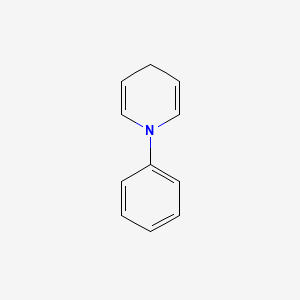

1-Phenyl-1,4-dihydropyridine

Description

Significance of 1,4-Dihydropyridines as Privileged Heterocyclic Systems

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, distinct biological targets when appropriately substituted. tandfonline.com The 1,4-DHP nucleus is a quintessential example of such a scaffold. tandfonline.comthepharmajournal.com Its three-dimensional structure and the potential for diverse substitutions at various positions on the ring allow for the fine-tuning of its biological activity. thepharmajournal.com

This versatility has led to the development of 1,4-DHP derivatives with a wide spectrum of pharmacological applications. nih.gov While they are most famously known as calcium channel blockers used in treating cardiovascular diseases, research has revealed their potential as anticancer, antimicrobial, antioxidant, and antitubercular agents. thepharmajournal.comnih.gov The ability of this single core structure to serve as a template for such a broad range of biologically active compounds underscores its privileged status in drug discovery.

Historical Context of Dihydropyridine (B1217469) Synthesis and Academic Interest

The journey of the 1,4-dihydropyridine (B1200194) scaffold began in the late 19th century. In 1881, the German chemist Arthur Hantzsch reported a multi-component reaction that produced these heterocyclic compounds. acs.org This method, now famously known as the Hantzsch dihydropyridine synthesis, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). thepharmajournal.com

Initially, academic interest in these compounds was primarily from a synthetic and mechanistic standpoint. However, the discovery of the pharmacological properties of 1,4-DHP derivatives in the mid-20th century, particularly their action as calcium channel modulators, ignited a surge of research interest. thepharmajournal.com This led to extensive exploration of the Hantzsch synthesis and the development of numerous modified and more efficient synthetic protocols, including the use of microwave irradiation and green chemistry approaches to improve yields and reduce reaction times. nih.gov

Table 1: Key Milestones in 1,4-Dihydropyridine Research

| Year | Milestone | Significance |

|---|---|---|

| 1881 | Arthur Hantzsch reports the synthesis of a 1,4-dihydropyridine. | Establishes the foundational "Hantzsch Synthesis" for this class of compounds. acs.org |

| Mid-20th Century | Discovery of the pharmacological activity of 1,4-DHP derivatives. | Sparks widespread academic and industrial interest, particularly in their role as calcium channel blockers. thepharmajournal.com |

| Late 20th/Early 21st Century | Development of advanced synthetic methods. | Introduction of techniques like microwave-assisted synthesis and green catalysts to improve efficiency and environmental impact. nih.gov |

Overview of 1-Phenyl-1,4-dihydropyridine within the Dihydropyridine Family

Within the extensive family of 1,4-dihydropyridines, derivatives bearing a substituent on the nitrogen atom (N-1 position) represent a significant subclass. 1-Phenyl-1,4-dihydropyridine is a archetypal member of this N-aryl-1,4-DHP group. The presence of the phenyl group directly attached to the nitrogen atom influences the electronic properties and spatial conformation of the dihydropyridine ring.

The synthesis of N-aryl-1,4-dihydropyridines can be achieved through modifications of the classical Hantzsch reaction, often by substituting ammonia with an aniline (B41778) derivative (in this case, aniline itself). acs.org Modern synthetic strategies often employ one-pot, multi-component reactions that offer high efficiency and atom economy. For instance, a four-component reaction involving an aldehyde, aniline, ethyl propiolate, and malononitrile (B47326) in the presence of a base like triethylamine (B128534) can yield N-aryl-1,4-dihydropyridine derivatives. acs.org

The structural features of 1-phenyl-1,4-dihydropyridine derivatives make them subjects of ongoing research. For example, studies have explored their potential as antileishmanial agents and have investigated their antioxidant properties. nih.govacs.org The specific substitution pattern on the dihydropyridine ring, including the N-phenyl group, is crucial in determining the compound's biological activity profile.

Table 2: Research Data for a 1-Phenyl-1,4-dihydropyridine Derivative

The following data is for the specific derivative: diethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-1-phenyl-1,4-dihydropyridine-2,3-dicarboxylate.

| Property | Value | Source |

| Appearance | Colorless crystals | google.com |

| Melting Point | 253–255 °C | google.com |

| Molecular Formula | C₂₅H₂₅N₃O₄ | google.com |

| IR (Infrared) Spectroscopy (ν, cm⁻¹) | 3360.7 (N-H stretch, -NH₂), 2250.6 (C≡N), 1740.5 (C=O stretch) | google.com |

| ¹H NMR (Proton Nuclear Magnetic Resonance) (δ, ppm) | 6.97–7.93 (m, 9H, Ar-H), 4.96 (s, 1H, CH), 7.29 (s, 1H, NH₂), 4.47–4.49 (q, 4H, CH₂), 2.10–2.12 (t, 6H, CH₃), 2.17 (s, 3H, CH₃) | google.com |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) (δ, ppm) | 190.73, 190.13, 161.11, 158.44, 155.28, 153.89, 137.33, 136.93, 136.32, 135.95, 129.17, 128.82, 121.37, 121.21, 113.96, 58.43, 58.41, 55.37, 14.35, 14.10 | google.com |

| Mass Spectrum (m/z) | 432.185 (M + 1) | google.com |

Structure

3D Structure

Properties

CAS No. |

34865-02-6 |

|---|---|

Molecular Formula |

C11H11N |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

1-phenyl-4H-pyridine |

InChI |

InChI=1S/C11H11N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-10H,2H2 |

InChI Key |

YAZSOZFBCRSYAA-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CN(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Phenyl 1,4 Dihydropyridine and Its Derivatives

Classical and Modified Hantzsch Condensation Reactions for Dihydropyridine (B1217469) Synthesis

The Hantzsch dihydropyridine synthesis, first reported in 1881 by Arthur Hantzsch, is a cornerstone for the creation of 1,4-DHP compounds. wikipedia.org The classical method involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org This reaction produces a dihydropyridine, which can then be oxidized to form a pyridine (B92270) ring. wikipedia.org The driving force for this subsequent oxidation is the formation of a more stable aromatic system. wikipedia.org

However, the traditional Hantzsch reaction has several limitations, including the need for harsh reaction conditions, extended reaction times, and often low product yields. wikipedia.org To overcome these drawbacks, numerous modifications have been developed. These modifications often focus on improving yields and expanding the scope of accessible derivatives. One significant modification allows for the synthesis of unsymmetrical dihydropyridines, which the original procedure could not produce. thermofisher.com

The reaction mechanism of the Hantzsch synthesis is complex, with at least five proposed pathways. wikipedia.org The specific route can be influenced by the reactants and reaction conditions, sometimes leading to low yields or unexpected byproducts. wikipedia.org Studies using NMR and mass spectrometry have identified a chalcone (B49325) and an enamine as key intermediates in one of the likely pathways. wikipedia.org

Multicomponent Reaction (MCR) Strategies for the 1,4-Dihydropyridine (B1200194) Core

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more starting materials combine in a single step to form a product. acs.org The Hantzsch reaction is a classic example of an MCR. tandfonline.com MCRs are a powerful tool for generating libraries of structurally diverse compounds, which is crucial for drug discovery. rsc.orgrsc.org

The synthesis of the 1,4-dihydropyridine core benefits greatly from MCR strategies. These one-pot reactions are characterized by their simplicity, high atom economy, and the ability to produce complex molecules from simple starting materials. tandfonline.comfrontiersin.org Beyond the classical Hantzsch reaction, new MCRs have been developed to create a wider variety of 1,4-DHP derivatives. rsc.orgrsc.org These novel strategies often utilize different starting materials or reaction conditions to access unique molecular scaffolds. rsc.org For instance, a four-component reaction involving an aldehyde, malononitrile (B47326), anilines, and diethyl acetylenedicarboxylate (B1228247) in the presence of piperidine (B6355638) has been developed for the synthesis of 1,4-dihydropyridine derivatives. tandfonline.com This approach proceeds through a Knoevenagel condensation followed by the reaction of an arylamine with diethyl acetylenedicarboxylate to form a 1,3-dipole, which then reacts with the initial intermediate. tandfonline.com

The general mechanism for many of these MCRs involves a sequence of reactions, often starting with a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. frontiersin.org The choice of reactants, such as using primary amines or ammonia as the nitrogen source, influences the final structure of the 1,4-DHP. rsc.org

Green Chemistry Approaches in Dihydropyridine Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" methods for chemical synthesis. For the synthesis of 1,4-dihydropyridines, this has led to the exploration of alternative reaction conditions that reduce or eliminate the use of hazardous substances. acs.orgfrontiersin.org

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer several advantages, including reduced pollution, lower costs, and simplicity in processing. researchgate.net Several solvent-free methods for the synthesis of 1,4-dihydropyridines have been reported.

One such method involves the grinding of aldehydes, ethyl acetoacetate, and ammonium bicarbonate at room temperature, which is simple, rapid, and environmentally friendly. researchgate.net Another approach utilizes a catalytic amount of ceric ammonium nitrate (B79036) (CAN) under solvent-free conditions at room temperature, providing good to excellent yields in a short time. wikipedia.orgnih.gov Additionally, carbonaceous solid acid catalysts derived from renewable resources like β-cyclodextrin have been effectively used for the solvent-free Hantzsch reaction at 80 °C. opensciencepublications.com

The use of alternative energy sources like microwave irradiation and ultrasonication has been shown to significantly enhance the efficiency of 1,4-dihydropyridine synthesis. researchgate.netsid.ir

Microwave-assisted synthesis offers several advantages, including dramatically reduced reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. sid.irnih.gov The Hantzsch reaction has been successfully carried out using microwave irradiation, both in solution and under solvent-free conditions. researchgate.netnih.gov For example, a series of 4-aryl-1,4-DHP derivatives were prepared in a domestic microwave oven with reaction times of only 4 minutes. nih.gov

Ultrasonication is another energy-efficient technique that can promote the synthesis of 1,4-dihydropyridines. nih.gov The condensation of aldehydes, ethyl acetoacetate, and ammonium acetate can be achieved in high yields (82-99%) at room temperature under ultrasound irradiation without the need for a solvent or catalyst. nih.govresearchgate.net This method is notable for its mild conditions and short reaction times. nih.gov Ultrasound has also been used in aqueous media with phase-transfer catalysts to synthesize 1,4-DHP analogs. youtube.com

Water is considered an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. tandfonline.com Several methods have been developed for the synthesis of 1,4-dihydropyridines in aqueous media. tandfonline.comresearchgate.net An efficient, uncatalyzed, one-pot condensation of an aldehyde, a β-dicarbonyl compound, and liquid ammonia can be performed in water under reflux conditions, offering high yields and a simple work-up procedure. researchgate.net Another clean procedure involves carrying out the Hantzsch reaction in a sealed vessel with water steam at 70–75 °C, which provides good to excellent yields and allows for the recycling of the aqueous filtrate. tandfonline.com

The use of aqueous micellar solutions, sometimes in combination with microwave irradiation, has also proven to be an effective green approach. mdpi.combhu.ac.in For instance, using a non-ionic surfactant like Triton X-100 in water under visible light can lead to nearly 100% yields. bhu.ac.in

Catalytic Systems for the Formation of 1,4-Dihydropyridines

The use of catalysts is crucial for enhancing the efficiency and selectivity of 1,4-dihydropyridine synthesis. researchgate.net A wide range of catalytic systems, including metal-based catalysts, organocatalysts, and heterogeneous catalysts, have been employed. frontiersin.orgresearchgate.net

Various metal-based catalysts have been shown to be effective. For example, cupric sulfate (B86663) pentahydrate can catalyze the Hantzsch reaction at room temperature. thesciencein.org Other effective catalysts include ceric ammonium nitrate (CAN), Yb(OTf)3, and aluminum chloride. wikipedia.orgorganic-chemistry.org Nanoparticle catalysts, such as those based on manganese ferrite (B1171679) (MnFe2O4) and copper oxide, have also been utilized due to their high efficiency and reusability. researchgate.netnih.gov Metal-organic frameworks (MOFs), like Zn-MOFs, have been employed as heterogeneous catalysts, offering good yields and short reaction times. nih.gov

Organocatalysts, which are metal-free small organic molecules, represent a more environmentally benign option. researchgate.net For instance, trichloroisocyanuric acid (TCCA) has been used as an efficient catalyst in aqueous media. sharif.edu Chiral phosphoric acids and isothiourea derivatives have been employed in the enantioselective synthesis of 1,4-dihydropyridines. mdpi.comrsc.org

Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for recycling. frontiersin.org Examples include nano silica-supported sodium hydrogen sulfate, carbonaceous solid acids, and functionalized multi-walled carbon nanotubes. opensciencepublications.comsid.irscirp.orgtandfonline.com These catalysts often allow for milder reaction conditions and simpler product isolation. frontiersin.orgscirp.org

Data Tables

Table 1: Comparison of Catalysts in the Synthesis of 1,4-Dihydropyridines

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Trichloroisocyanuric acid (TCCA) | Water/ethanol (B145695), reflux | 92 | sharif.edu |

| Polyindole TiO2 nanocatalyst | Solvent-free, ambient temperature | High | scirp.org |

| Ceric ammonium nitrate (CAN) | Solvent-free, room temperature | Good to excellent | nih.gov |

| Carbonaceous solid acid | Solvent-free, 80 °C | Excellent | opensciencepublications.com |

| MnFe2O4 nanoparticles | 80 °C | Excellent | nih.gov |

| Zn-MOF microspheres | Various conditions | Good | nih.gov |

| Cupric sulfate pentahydrate | Ambient temperature | Good | thesciencein.org |

Table 2: Green Chemistry Approaches for 1,4-Dihydropyridine Synthesis

| Method | Conditions | Yield (%) | Reference |

| Solvent-free grinding | Room temperature | Not specified | researchgate.net |

| Microwave-assisted | Ethanol, ammonium acetate | High | researchgate.net |

| Ultrasonication | Solvent-free, catalyst-free, room temp. | 82-99 | nih.govresearchgate.net |

| Aqueous media (uncatalyzed) | Water, reflux | High | researchgate.net |

| Aqueous media (sealed vessel) | Water steam, 70-75 °C | 86-96 | tandfonline.com |

Heterogeneous Catalysts (e.g., Nanocatalysts, Magnetic Catalysts)

Heterogeneous catalysts offer significant advantages, including ease of separation, reusability, and reduced environmental impact. researchgate.netresearchgate.net Nanocatalysts, in particular, have gained prominence due to their high surface-area-to-volume ratio, which enhances catalytic activity. researchgate.net

Several studies have demonstrated the utility of various nanocatalysts in the Hantzsch synthesis of 1,4-dihydropyridines. For instance, polyindole-TiO2 nanocatalysts have been employed for the solvent-free, one-pot synthesis of 1,4-DHP derivatives from aromatic aldehydes, methyl acetoacetate, and aqueous ammonia. scirp.org Similarly, polyaniline-supported zinc oxide nanoparticles have proven effective for the synthesis of polyhydroquinoline derivatives. nanobioletters.com Other notable examples include copper-doped ZnO, CuO nanoflakes, and NiO/ZrO2. scirp.org

Magnetic catalysts, another class of heterogeneous catalysts, facilitate straightforward catalyst recovery using an external magnetic field. researchgate.netjsynthchem.com Fe3O4@chitosan has been utilized as a green, reusable catalyst for the Hantzsch condensation at room temperature in ethanol. researchgate.net Furthermore, a magnetically separable CuO/mGO-TA-Me-BTA nanocomposite has been developed for the green synthesis of 1,4-dihydropyridines. researchgate.net The synthesis of 1,4-DHPs has also been successfully achieved using a Fe3O4@Phen@Cu magnetic catalyst in an aqueous solution at low temperatures. jsynthchem.com

Table 1: Examples of Heterogeneous Catalysts in 1,4-Dihydropyridine Synthesis

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Polyindole-TiO2 | Aromatic aldehydes, methyl acetoacetate, aqueous ammonia | Solvent-free, ambient temperature | High | scirp.org |

| Polyaniline-supported ZnO | 4-Chlorobenzaldehyde, dimedone, ethyl acetoacetate, ammonium acetate | Ethanol, reflux | --- | nanobioletters.com |

| Fe3O4@chitosan | Aromatic aldehydes, dimedone/1,3-cyclohexanedione, ethyl/methyl acetoacetate, ammonium acetate | Ethanol, room temperature | Good to excellent | researchgate.net |

| Fe3O4@Phen@Cu | --- | Aqueous solution, low temperature | --- | jsynthchem.com |

| CuO/mGO-TA-Me-BTA | Aldehydes, 1,3-dicarbonyl compounds, ammonium carbonate | --- | High | researchgate.net |

| Ni-chitosan | Primary amine, dialkyl but-2-ynedioate, cinnamaldehyde | Ethanol, ultrasonic irradiation | --- | beilstein-journals.org |

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. csic.es In the context of 1,4-DHP synthesis, organocatalysts have been successfully employed to promote the Hantzsch reaction and its variations. tandfonline.com

Phenylboronic acid has been shown to be an efficient catalyst for the one-pot, three-component synthesis of 1,4-dihydropyridine derivatives from aromatic aldehydes, ethyl acetoacetate, and ammonium acetate. organic-chemistry.org This method offers high yields and tolerates a variety of functional groups on the aldehyde. organic-chemistry.org Nicotinic acid has also been reported as a green and reusable catalyst for the solvent-free Hantzsch synthesis. researchgate.net Furthermore, p-sulfonic acid calix nih.govarene has been utilized as an organocatalyst for the synthesis of dihydropyridines from furanic aldehydes under microwave irradiation. researchgate.net

Metal-Based Catalysis

Metal-based catalysts continue to play a significant role in the synthesis of 1,4-dihydropyridines. Various Lewis acids and transition metal complexes have been shown to effectively catalyze the Hantzsch reaction, often under milder conditions and with improved yields compared to the classical method. nih.govthesciencein.org

For example, Yb(OTf)3 has been used as a Lewis acid catalyst in the multicomponent reaction of benzaldehyde, ethyl acetoacetate, dimedone, and ammonium acetate. nih.gov Copper sulfate pentahydrate (CuSO4·5H2O) has been demonstrated as a mild and efficient Lewis acid for the synthesis of functionalized 1,4-DHPs at ambient temperature. thesciencein.org Ceric ammonium nitrate (CAN) has also been employed as a catalyst for the solvent-free synthesis of 1,4-DHP derivatives at room temperature. royalsocietypublishing.org Other metal-based catalysts reported for this transformation include TiCl2/nano-γ-Al2O3 and PdRuNi@GO NPs. nih.gov

Table 2: Examples of Metal-Based Catalysts in 1,4-Dihydropyridine Synthesis

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Yb(OTf)3 | Benzaldehyde, ethyl acetoacetate, dimedone, ammonium acetate | --- | Good | nih.gov |

| CuSO4·5H2O | Dimedone, aromatic aldehyde, aromatic amine | Ambient temperature | High | thesciencein.org |

| Ceric Ammonium Nitrate (CAN) | 5-Bromothiophene-2-carboxaldehyde, 1,3-diones, ammonium acetate | Solvent-free, room temperature | Good to excellent | royalsocietypublishing.org |

| TiCl2/nano-γ-Al2O3 | Aldehyde, 1,3-dicarbonyl compounds, NH4OAc | Neat, 90 °C | Excellent | nih.gov |

| PdRuNi@GO NPs | Aldehydes, ethyl acetoacetate, NH4OAc, dimedone | Dimethyl formamide, 70 °C | High | nih.gov |

Biocatalysis and Chemoenzymatic Synthetic Pathways

Biocatalysis offers a green and highly selective approach to the synthesis of chiral molecules. tandfonline.com Hydrolytic enzymes, in particular, have been successfully applied for the asymmetrization and kinetic resolution of 1,4-dihydropyridine derivatives. tandfonline.com These chemoenzymatic methods provide access to enantiopure 1,4-DHPs, which are crucial for the development of chiral drugs. tandfonline.com

The enzymatic hydrolysis of prochiral diesters of 1,4-dihydropyridines can lead to the formation of enantiomerically enriched monoesters. Similarly, the kinetic resolution of racemic 1,4-DHP esters through enzyme-catalyzed hydrolysis or transesterification can separate the enantiomers. tandfonline.com While direct enzymatic synthesis of the 1,4-DHP ring is less common, the use of enzymes to introduce chirality into pre-formed DHP scaffolds is a well-established and valuable strategy. tandfonline.com For instance, active dry yeast has been used as a catalyst for the synthesis of 1,4-dihydropyridine compounds at room temperature. google.com

Stereoselective and Asymmetric Synthesis of Chiral 1,4-Dihydropyridines

The development of stereoselective methods for the synthesis of chiral 1,4-dihydropyridines is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. mdpi.com

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classical and effective strategy for controlling the stereochemistry of a reaction. wikipedia.orgsigmaaldrich.com In the synthesis of chiral 1,4-dihydropyridines, a chiral auxiliary is temporarily attached to one of the starting materials, guiding the formation of a specific stereoisomer. mdpi.com After the reaction, the auxiliary can be removed and ideally recycled. wikipedia.org While specific examples directly pertaining to 1-phenyl-1,4-dihydropyridine are not detailed in the provided context, the general principle involves using chiral amines or alcohols to form chiral enamines or esters, which then undergo diastereoselective cyclization.

Enantioselective Organocatalysis

Enantioselective organocatalysis has emerged as a powerful and versatile tool for the asymmetric synthesis of chiral molecules, including 1,4-dihydropyridines. csic.esnih.gov This approach utilizes small, chiral organic molecules as catalysts to induce enantioselectivity in the reaction. csic.es

Several types of organocatalysts have been successfully employed in the asymmetric synthesis of 1,4-DHPs. Cinchona alkaloid derivatives, for instance, have been used to catalyze the enantioselective synthesis of highly substituted chiral 1,4-dihydropyridines. nih.govacs.org In one study, a bis-cinchona catalyst activated the Michael addition between malononitrile derivatives and enamines, affording 1,4-dihydropyridines with very good results. nih.govacs.org In another example, β-isocupreidine was used as a catalyst in the reaction of hydrazones with alkylidenemalononitriles to produce chiral 1-benzamido-1,4-dihydropyridine derivatives, albeit with moderate enantioselectivity. nih.govmdpi.com

BINOL-derived phosphoric acids are another important class of organocatalysts for the enantioselective Hantzsch reaction, providing access to polyhydroquinolines with good yields and excellent enantiomeric excesses. nih.gov

Table 3: Examples of Enantioselective Organocatalysis in 1,4-Dihydropyridine Synthesis

| Catalyst | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Bis-cinchona catalyst | Malononitrile derivatives, enamines | Substituted chiral 1,4-dihydropyridines | Very good | nih.govacs.org |

| β-Isocupreidine | Hydrazones, alkylidenemalononitriles | Chiral 1-benzamido-1,4-dihydropyridine derivatives | 40-54% | nih.govmdpi.com |

| BINOL-phosphoric acid | Aromatic aldehydes, dimedone, ethyl acetoacetate, ammonium acetate | Polyhydroquinolines | Excellent | nih.gov |

| Quinine-derived urea | 1,3-Diketones, 2,3-dioxopyrrolidines | Chiral polycyclic 1,4-dihydropyridines | Up to 99% | researchgate.net |

Enzyme-Catalyzed Kinetic Resolutions

Enzyme-catalyzed kinetic resolution has emerged as a powerful tool for the synthesis of chiral 1,4-dihydropyridine (1,4-DHP) derivatives. mdpi.comnih.gov This technique leverages the stereoselectivity of enzymes, most notably lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer enriched. nih.govunits.it The most common approach involves the enantioselective hydrolysis of ester derivatives of 1,4-DHPs. nih.govnih.gov

Lipases, such as those from Candida antarctica (CAL-B, often immobilized as Novozym 435®), Candida rugosa, and porcine pancreas (PPL), have been successfully employed. nih.govosi.lv These enzymes can catalyze the hydrolysis of ester groups, often at the C3 or C5 position of the dihydropyridine ring, or on a substituent at the C4 position. osi.lvwur.nl The reactions are typically conducted in organic solvents saturated with water to facilitate the hydrolytic process under mild conditions. nih.govwur.nl

The efficiency of the kinetic resolution is determined by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. wur.nl For instance, the kinetic resolution of certain 4-alkoxycarbonylmethyl 1,4-DHP derivatives using Candida antarctica lipase (B570770) B has been studied, demonstrating the feasibility of this method. wur.nl While the enantioselectivity was moderate at higher temperatures, it was significantly enhanced by lowering the reaction temperature. wur.nl

The following table summarizes representative findings in the lipase-catalyzed kinetic resolution of 1,4-dihydropyridine derivatives, which serve as a model for the potential resolution of 1-phenyl-1,4-dihydropyridine analogues.

| Enzyme | Substrate Type | Reaction Type | Solvent | Temperature (°C) | Enantiomeric Ratio (E) | Reference |

| Candida antarctica lipase B (CAL-B) | 4-Ethoxycarbonylmethyl 1,4-dihydroisonicotinic acid ester | Hydrolysis | Diisopropyl ether (water-saturated) | 45 | 13.8 | wur.nl |

| Candida antarctica lipase B (CAL-B) | 4-Ethoxycarbonylmethyl 1,4-dihydroisonicotinic acid ester | Hydrolysis | Diisopropyl ether (water-saturated) | Room Temp. | 21.5 | wur.nl |

| Candida antarctica lipase B (CAL-B) | 4-Ethoxycarbonylmethyl 1,4-dihydroisonicotinic acid ester | Hydrolysis | Diisopropyl ether (water-saturated) | 4 | 28.9 | wur.nl |

| Candida antarctica lipase B (CAL-B) | 4-Ethoxycarbonylmethyl 1,4-dihydroisonicotinic acid ester | Hydrolysis | Diisopropyl ether (water-saturated) | Sub-zero | 45.3 | wur.nl |

| Lipase | Acyloxymethyl esters of a 1,4-DHP derivative | Hydrolysis | Organic Solvent | Not specified | Not specified | nih.gov |

Chromatographic Methods for Enantiomeric Separation

Chromatographic separation using chiral stationary phases (CSPs) is a prevalent and effective technique for the analytical and preparative resolution of racemic 1,4-dihydropyridine derivatives. mdpi.com High-performance liquid chromatography (HPLC) is the most widely applied method in this context. nih.gov The success of the separation hinges on the selection of an appropriate CSP and the optimization of the mobile phase composition. nih.gov

A variety of CSPs have demonstrated efficacy in resolving enantiomers of 1,4-DHP analogues. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are frequently utilized. nih.gov For example, the Chiralpak IC, an immobilized polysaccharide-based CSP, has been used to separate a range of 1,4-DHP structural analogues under normal-phase, non-standard, and reversed-phase conditions. nih.govdntb.gov.ua

Macrocyclic antibiotic-based CSPs, such as those containing vancomycin (B549263) (e.g., Chirobiotic V), have also been employed for the enantiomeric separation of 1,4-DHPs. nih.govresearchgate.net These columns have shown particular utility for the separation of basic 1,4-DHP derivatives. nih.govresearchgate.net Additionally, Pirkle-type CSPs and those based on chiral anion exchangers, such as tert-butylcarbamoylquinine, have been successfully applied for the resolution of specific 1,4-DHP derivatives, including acidic metabolites. nih.gov

The mobile phase composition, including the type of organic modifier (e.g., isopropanol, ethanol in normal phase) and additives, as well as the column temperature, can significantly influence the retention and enantioselectivity of the separation. nih.gov

The table below provides an overview of various chromatographic conditions used for the enantiomeric separation of 1,4-dihydropyridine derivatives, which are applicable to the separation of 1-phenyl-1,4-dihydropyridine and its analogues.

| Chiral Stationary Phase (CSP) | Derivative Type | Elution Mode | Mobile Phase | Compounds Separated | Reference |

| Chiralpak IC (Immobilized polysaccharide) | Various 1,4-DHP analogues | Normal Phase | n-Hexane/Alcohol (e.g., IPA, EtOH) | Seventeen 1,4-DHP structural analogues | nih.govdntb.gov.ua |

| Chirobiotic V (Vancomycin-based) | Basic 1,4-DHP calcium antagonists | Not specified | Optimization of pH and organic modifier | Six 1,4-dihydropyridine calcium channel blockers | nih.govresearchgate.net |

| α1-acid glycoprotein (B1211001) (AGP) | Neutral 1,4-DHP derivatives | Not specified | Optimization of pH and organic modifier | Chiral neutral 1,4-dihydropyridines | nih.govresearchgate.net |

| Quinine carbamate-based anion exchanger | 1,4-DHP monocarboxylic acid (metabolite of Clevidipine) | Polar Organic | 0.125% Acetic acid in Acetonitrile (B52724) | Hydrolyzed derivative of Clevidipine | nih.gov |

| Whelko-O1 (Dinitrobenzamido-tetrahydrophenanthrenyl derivative) | Condensed 1,4-DHP derivatives (5-oxo-hexahydroquinolines) | Normal Phase, Reversed Phase, Subcritical Fluid Chromatography | Hexane/Ethanol (NP), Acetonitrile/Buffer (RP), CO2/Methanol (SFC) | Fifty-seven 5-oxo-hexahydroquinoline derivatives | researchgate.net |

Mechanistic Investigations of 1,4 Dihydropyridine Reactions

Detailed Reaction Mechanisms of Hantzsch-Type Cyclizations

Intermediates in Knoevenagel Condensation and Michael Addition Steps

The formation of the 1,4-dihydropyridine (B1200194) ring in the Hantzsch synthesis is understood to proceed through a series of key intermediates formed via Knoevenagel condensation and Michael addition reactions. acs.orgresearchgate.net

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of the Hantzsch synthesis, one of the first steps involves the condensation of the aldehyde with one equivalent of the β-ketoester. acs.orgresearchgate.net This reaction, often catalyzed by a weak base, forms an α,β-unsaturated ketoester, which is a crucial electrophilic intermediate. wikipedia.org The electron-withdrawing groups on the active methylene (B1212753) compound (the β-ketoester) are essential to facilitate deprotonation and the formation of the nucleophilic enolate. wikipedia.org

Separately, the second equivalent of the β-ketoester reacts with ammonia (B1221849) to form an enamine . acs.org This enamine then acts as the nucleophile in a Michael addition (conjugate addition) to the α,β-unsaturated ketoester that was previously formed. acs.org This step is considered critical in the assembly of the dihydropyridine (B1217469) ring. acs.org

Studies utilizing 13C and 15N NMR spectroscopy have provided evidence for the intermediacy of both the α,β-unsaturated carbonyl compound (chalcone) and the enamine, supporting this proposed reaction sequence. wikipedia.org The reaction can also be initiated by the formation of an imino-Knoevenagel intermediate, which has been described as a metastable intermediate in related syntheses. nih.gov However, steric hindrance or electronic effects from certain substituents on the aldehyde can hinder the subsequent Michael addition, sometimes stopping the reaction at the Knoevenagel intermediate stage. nih.gov

Some proposed mechanisms also consider the formation of a bis-enamine intermediate from the reaction of the initial enamine with a second molecule of the β-ketoester. researchgate.net

Intramolecular Cyclization, Deprotonation, and Dehydration Pathways

Following the crucial Michael addition step, the resulting intermediate undergoes a series of intramolecular reactions to form the final 1,4-dihydropyridine ring. This sequence involves cyclization, deprotonation, and dehydration.

The intermediate formed after the Michael addition possesses both an amino group and a carbonyl group in a suitable arrangement for an intramolecular cyclization . libretexts.org This step is driven by the formation of a stable five- or six-membered ring. acs.orglibretexts.org The nitrogen atom of the enamine moiety attacks the carbonyl carbon of the ester group, leading to a tetrahedral intermediate.

This is followed by the elimination of a molecule of water (dehydration) and a final tautomerization to yield the stable, cross-conjugated Hantzsch ester. acs.org The driving force for these final steps is the formation of the thermodynamically stable 1,4-dihydropyridine ring system with its extended conjugation. acs.org

An essential part of the mechanism is a deprotonation step. In intramolecular Claisen-type condensations like the Dieckmann cyclization, which shares mechanistic similarities, the deprotonation of the resulting β-keto ester drives the equilibrium towards the product and is crucial for the reaction to proceed. libretexts.org

Alternative pathways have also been considered. For instance, a proposed mechanism involving tetraethyl orthosilicate (B98303) as a water scavenger suggests the formation of a silicate (B1173343) intermediate that facilitates the cyclization and elimination steps. researchgate.net This method proposes that the C-C bond formation occurs via a faster intramolecular Michael cyclization within an intermediate, rather than the traditional bimolecular addition. researchgate.net

Mechanistic Studies of Oxidative Aromatization of 1,4-Dihydropyridines

The oxidation of 1,4-dihydropyridines to their corresponding pyridine (B92270) derivatives is a fundamental transformation, often driven by the stability gained through aromatization. wikipedia.org This process is not only a key step in many synthetic routes but also relevant to the in vivo metabolism of certain 1,4-DHP drugs. nih.gov The mechanism of this oxidation can vary depending on the oxidizing agent and the substituents on the dihydropyridine ring.

The nature of the substituent at the 4-position of the 1,4-DHP ring significantly influences the outcome of the oxidation. nih.gov

Heterocycles with an aryl or heteroaryl group at the 4-position typically undergo dehydrogenation. nih.gov

Those with a linear alkyl group at the 4-position also primarily undergo dehydrogenation, although dealkylation can occur in vivo. nih.gov

When a benzylic or secondary alkyl group is present at the 4-position, dealkylation is the more common pathway, except when specific oxidizing agents like sulfur or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) are used. nih.gov

Radical-Mediated Oxidation Mechanisms

Radical-mediated pathways are significant in the oxidation of 1,4-dihydropyridines. It has been proposed that the oxidation can be initiated by a single-electron transfer (SET) from the 1,4-DHP to an oxidizing agent, generating a radical cation. mdpi.com This radical cation is unstable and can subsequently lose a proton and a second electron to form the pyridinium (B92312) ion, which is the oxidized pyridine product.

Electron Paramagnetic Resonance (EPR) spectroscopy has been instrumental in studying these radical intermediates. nih.gov Studies have confirmed the formation of an unstable pyridinium radical during the electrochemical oxidation of 1,4-DHPs. nih.gov Spin-trapping experiments using agents like N-tert-butyl-α-phenylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) have successfully intercepted these transient radical intermediates, providing strong evidence for their involvement in the oxidation process. nih.gov

Acyl-1,4-dihydropyridines, upon photochemical, thermal, or electrochemical activation, can serve as sources of acyl radicals. mdpi.com The proposed mechanism involves a single-electron oxidation of the 1,4-DHP to generate a radical anion and a radical cation, which then leads to the formation of the product. mdpi.com

Electrochemical Oxidation Processes

Electrochemical methods, such as cyclic voltammetry, have been extensively used to study the oxidation of 1,4-dihydropyridine derivatives. nih.govresearchgate.net These studies show that the oxidation of the 1,4-DHP ring is typically an irreversible process that involves the transfer of two electrons to yield the corresponding pyridine derivative. nih.gov

The general mechanism for the electrochemical oxidation is believed to follow an electron, proton, electron, proton (EPEC) pathway. nih.gov This involves the initial removal of one electron to form a radical cation, followed by the loss of a proton. A second electron is then transferred, and a final proton is lost to give the stable pyridine product. nih.gov The formation of an unstable pyridinium radical as an intermediate in this process has been confirmed by EPR experiments coupled with controlled potential electrolysis. nih.gov

Studies on the electrochemical oxidation of 1,4-DHPs in the presence of a base, like pyridine, have shown that the aromatization is initiated by a proton transfer from the N1-position of the dihydropyridine ring. nih.gov This forms a dihydropyridine anion, which is more easily oxidized than the parent compound. nih.gov This anion then undergoes further oxidation to give the final aromatized product. nih.gov The oxidation potentials for 1,4-DHP derivatives are typically in the range of 1.2 to 1.7 V. researchgate.net

Anomeric-Based Oxidation Theories

Recent research has explored the concept of anomeric-based oxidation in the aromatization of Hantzsch 1,4-dihydropyridines. This theory proposes a cooperative catalytic system, for instance, involving a laccase enzyme and 4-phenyl urazole, for the aerobic oxidative aromatization of these compounds. mdpi.com

This approach is linked to the concept of a vinylogous anomeric effect, which can influence the reactivity of the dihydropyridine ring. The application of novel nanomagnetic metal-organic frameworks as catalysts for the synthesis of pyridines and 1,4-dihydropyridines has also been investigated in the context of a cooperative vinylogous anomeric-based oxidation. mdpi.com While the detailed mechanisms are still under investigation, this theory provides a new perspective on the factors that can facilitate the oxidation of 1,4-dihydropyridines under specific catalytic conditions.

Hydride Transfer and Reduction Mechanisms

The capacity of 1,4-dihydropyridines (1,4-DHPs), including 1-phenyl-1,4-dihydropyridine, to act as hydride donors is a cornerstone of their chemical reactivity and is central to their role in reduction reactions. These reactions are of significant interest due to their mimicry of the biological functions of the NADH coenzyme. researchgate.net Mechanistic studies have revealed that the transfer of a hydride ion (H⁻) from the C4 position of the dihydropyridine ring to an acceptor molecule can proceed through several distinct pathways. The exact mechanism is often dependent on the specific reactants, the presence of catalysts, and the reaction conditions. researchgate.netprinceton.edu

Three primary mechanisms have been postulated for the reduction reactions involving 1,4-dihydropyridines:

Single-Step Hydride Transfer: This is the most commonly accepted mechanism for reductions under thermal conditions. princeton.edu It involves a direct, concerted transfer of a hydride ion from the 1,4-DHP to the substrate. princeton.edunih.gov Kinetic isotope effect studies using deuterated Hantzsch esters, a class of 1,4-DHPs, have shown a kinetic isotope effect (KIE) value of 4.16, which supports the direct dissociation of the C-4 hydride as the rate-limiting step. princeton.edu

Two-Step Electron Transfer-Hydrogen Atom Abstraction: This pathway involves an initial single-electron transfer (SET) from the 1,4-DHP to the acceptor, forming a radical cation and a radical anion. This is followed by the transfer of a hydrogen atom (H•). princeton.edu

Three-Step Electron-Proton-Electron Transfer: This mechanism entails an initial electron transfer, followed by a proton transfer, and finally a second electron transfer to complete the reduction. princeton.edu

Computational studies, including Density Functional Theory (DFT) calculations, have been employed to evaluate the plausibility of these pathways. For instance, free energy calculations have indicated that the single-electron transfer mechanism can be less favorable than the direct hydride transfer by a significant margin. princeton.edu The choice between a direct hydride transfer and an alternative Alder-Ene-like pathway has also been investigated, with findings suggesting a continuous mechanistic spectrum between these two extremes. chemrxiv.org

The efficiency of hydride transfer can be influenced by various factors. The presence of a bulky substituent at the 4-position, such as a phenyl group, has been observed to decrease the reaction rate. princeton.edu Furthermore, the thermodynamic and kinetic aspects of hydride transfer can be modulated by the presence of organic bases, which can promote the reaction. rsc.org

| Parameter | Value/Observation | Significance | Reference |

| Kinetic Isotope Effect (KIE) | 4.16 (for a deuterated Hantzsch ester) | Indicates that the C-H bond cleavage at the C4 position is the rate-determining step, supporting a direct hydride transfer mechanism. | princeton.edu |

| Thermodynamic Driving Force (ΔG°(H⁻)) | Varies with isomer (e.g., 61.90 kcal/mol for 1,4-PNAH) | Quantifies the ability of the dihydropyridine to donate a hydride; thermodynamically favorable structures are not always kinetically favorable. | nih.gov |

| Kinetic Intrinsic Barrier (ΔG≠(H⁻)) | Varies with isomer (e.g., 26.34 kcal/mol for 1,4-PNAH) | Represents the intrinsic kinetic barrier to hydride transfer; a lower barrier indicates a faster reaction. | nih.gov |

| Substituent Effect | A bulky 4-phenyl group decreases the reaction rate by ~104 fold. | Steric hindrance at the site of hydride donation significantly impacts reaction kinetics. | princeton.edu |

Investigations into Spin-Center Shift and Radical Migration Phenomena

While hydride transfer is a major reaction pathway for 1,4-dihydropyridines, these compounds are also versatile precursors for the generation of alkyl radicals, leading to a different realm of chemical transformations. acs.orgacs.org The formation of a radical from a 4-alkyl-1,4-DHP typically involves a single-electron transfer (SET) process, often initiated by a photoredox catalyst. acs.org

Once the 1,4-dihydropyridine radical cation is formed, it can undergo fragmentation to generate an alkyl radical and a pyridine molecule. This process is particularly relevant for 4-alkyl-1,4-DHPs. These generated alkyl radicals can then participate in various carbon-carbon bond-forming reactions. acs.org

Recent studies have explored the concept of radical-transfer hydroamination of olefins using N-aminated dihydropyridines. In these reactions, N-centered radicals are generated and can add to double bonds. nih.gov This highlights the ability of the dihydropyridine scaffold to be a source of radicals other than just carbon-centered ones.

Furthermore, 1,4-dihydropyridine anions have been shown to act as potent single-electron photoreductants. acs.org Upon photoexcitation, these anions can engage in SET, and the substituent at the C4 position can influence the subsequent reactivity, potentially mitigating unwanted side reactions like hydrogen atom transfer. This demonstrates the tunability of the radical pathways originating from the 1,4-dihydropyridine core. acs.org

| Phenomenon | Description | Key Findings | Reference(s) |

| Alkyl Radical Generation | 4-Alkyl-1,4-DHPs serve as precursors to alkyl radicals via single-electron-transfer (SET), often in dual catalysis systems (e.g., nickel/photoredox). | This method allows for the use of a wide range of functional group-tolerant radical precursors in C-C bond formations. | acs.org |

| N-Centered Radical Transfer | N-aminated dihydropyridines can be used to generate N-centered radicals for reactions like the hydroamination of olefins. | Provides a metal-free method for anti-Markovnikov hydroamination. | nih.gov |

| Group Migration in Rearomatization | Rearomatization of dihydropyridine intermediates can involve the migration of alkyl groups, which can be the rate-determining step. | The free energy barrier for such migrations can be significant (e.g., 17.8-20.0 kcal/mol for ethyl group migration). | mdpi.com |

| Photoreductant Activity of DHP Anions | Anions of 1,4-DHPs can act as single-electron donors upon photoexcitation. | The C4 substituent can influence the reactivity of the excited state anion and reduce side reactions. | acs.org |

Structure Reactivity and Structure Property Relationships of 1,4 Dihydropyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational models that aim to describe the correlation between the chemical structure of a molecule and its biological or chemical activity. ntnu.noresearchgate.net For 1,4-dihydropyridine (B1200194) (DHP) derivatives, QSAR studies have been instrumental in understanding the structural requirements for their various biological activities, including their roles as calcium channel antagonists and multidrug resistance inhibitors. ntnu.nonih.govnih.gov

A central assumption in QSAR is that the structure of a molecule dictates its activity. ntnu.no These studies involve the use of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For DHP derivatives, these descriptors can be categorized into several types, including:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges and the ability to donate or accept electrons. Hammett electronic parameters are one example. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule and its substituents.

Hydrophobic Descriptors: These measure the lipophilicity of the molecule, which influences its ability to cross cell membranes. The partition coefficient (log P) is a common hydrophobic descriptor. youtube.com

Various statistical methods are employed to build the QSAR models, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common choices. nih.govnih.gov These methods are used to create mathematical equations that relate the molecular descriptors to the biological activity, often expressed as the concentration required to elicit a certain effect (e.g., IC50). ntnu.no

However, building accurate QSAR models for 1,4-dihydropyridine derivatives can be challenging due to issues like multicollinearity of substituent parameters and the presence of high-leverage points in the data. nih.gov The influence of substituents can also be position-dependent (ortho, meta, para), adding to the complexity of the models. researchgate.net Despite these challenges, QSAR models have proven to be valuable tools for predicting the activity of new DHP derivatives and for guiding the design of more potent and selective compounds. nih.govnih.gov

Table 1: Selected QSAR Studies on 1,4-Dihydropyridine Derivatives

| Study Focus | Key Findings | Statistical Methods Used | Reference |

| Calcium Channel Antagonists | Lipophilicity and the ortho-position of substituents are major determinants of activity. | Canonical Regression | nih.gov |

| Multidrug Resistance Inhibitors | Models with good predictive ability were developed using a combination of descriptors. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | nih.gov |

| P-gp Inhibition and Ca2+ Channel Binding | QSAR models successfully identified potent P-gp inhibitors with reduced Ca2+ channel binding. | MLR, PLS | nih.gov |

Quantitative Structure-Property Relationship (QSPR) Modeling (e.g., Photostability)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of molecules with their physical or chemical properties. mdpi.com A significant application of QSPR for 1,4-dihydropyridine derivatives is the prediction of their photostability. mdpi.comnih.gov It is well-documented that 1,4-DHPs are light-sensitive and can undergo degradation upon exposure to light, often leading to the aromatization of the dihydropyridine (B1217469) ring. mdpi.comnih.gov

A QSPR model for photostability typically involves:

Experimental Measurement: The photodegradation rates of a series of structurally diverse 1,4-DHP derivatives are determined experimentally. This is often done by exposing the compounds to a light source, such as a Xenon lamp, and monitoring the degradation over time using techniques like spectrophotometry or high-performance liquid chromatography (HPLC). mdpi.com

Descriptor Calculation: A large number of theoretical molecular descriptors are calculated for each compound using specialized software. These descriptors can encompass constitutional, topological, geometrical, and electronic properties of the molecules. mdpi.com

Model Development and Validation: Statistical methods, such as Ordinary Least Squares (OLS) regression, are used to select the most relevant descriptors and to build a mathematical model that correlates these descriptors with the experimentally determined photodegradation rates. The predictive power of the model is then rigorously validated. mdpi.com

A successful QSPR model can be a valuable tool for designing new 1,4-DHP analogs with enhanced photostability, thereby improving their potential as therapeutic agents. mdpi.com For instance, studies have shown that the presence and position of certain substituents on the phenyl ring can significantly influence photostability. nih.gov

Table 2: QSPR Study on the Photostability of 1,4-Dihydropyridine Derivatives

| Study Aspect | Details | Reference |

| Objective | To develop a QSPR model to predict the photostability of 1,4-DHP derivatives. | mdpi.com |

| Methodology | Photodegradation experiments under a Xenon lamp, monitoring by spectrophotometry and HPLC, calculation of molecular descriptors, and model building using Ordinary Least Squares (OLS). | mdpi.com |

| Key Finding | A reliable QSPR model was developed that could predict the photosensitivity of 1,4-DHP derivatives with a low error percentage, aiding in the design of more photostable compounds. | mdpi.com |

Influence of Substituent Electronic and Steric Effects on Chemical Reactivity and Activity

The chemical reactivity and biological activity of 1,4-dihydropyridine derivatives are profoundly influenced by the electronic and steric effects of substituents at various positions of the DHP ring and the 4-phenyl ring. nih.govsphinxsai.comsigmaaldrich.com

Key Substituent Positions and Their Effects:

N1 Position: Substitution at the N1 position of the dihydropyridine ring generally diminishes or abolishes activity. sphinxsai.com The presence of a hydrogen atom at this position is crucial for the typical reactivity, which often involves oxidation to the corresponding pyridine (B92270) derivative. wikipedia.org

C2 and C6 Positions: Small alkyl groups, such as methyl groups, are often found at these positions in active compounds. nih.gov

C3 and C5 Positions: Ester groups at these positions are generally considered optimal for activity. nih.govsphinxsai.com The nature of these ester groups can also influence the compound's properties. nih.gov Asymmetrical substitution at C3 and C5 can lead to chirality at the C4 position, with the different enantiomers often exhibiting different biological activities. mdpi.com

C4 Position: The presence of a phenyl ring at the C4 position is a common feature of many active 1,4-dihydropyridine derivatives. nih.govsphinxsai.com The electronic nature of the substituents on this phenyl ring is a critical determinant of activity. Electron-withdrawing groups on the phenyl ring can affect the receptor-binding activity. nih.gov The position of the substituent (ortho, meta, or para) on the phenyl ring also plays a significant role. sphinxsai.comsigmaaldrich.com

The reactivity of 1,4-dihydropyridines in redox reactions is also governed by substituent effects. For example, in their reaction with free radicals, the rate of reaction can be correlated with the oxidation potential of the DHP derivative, which in turn is influenced by the electronic properties of the substituents. nih.gov Nitrosoaryl derivatives of 1,4-dihydropyridines have been found to be more reactive towards certain radicals than their nitroaryl counterparts. researchgate.net

Table 3: Influence of Substituents on the Properties of 1,4-Dihydropyridine Derivatives

| Position | Typical Substituent | Influence on Activity/Reactivity | Reference |

| N1 | Hydrogen | Essential for activity; substitution diminishes or abolishes it. | sphinxsai.com |

| C2, C6 | Small alkyl groups (e.g., methyl) | Common in active compounds. | nih.gov |

| C3, C5 | Ester groups | Optimal for activity; can influence chirality and activity profile. | nih.govsphinxsai.commdpi.com |

| C4-Phenyl Ring | Electron-withdrawing groups | Affects receptor-binding activity; position of substituent is crucial. | nih.govsphinxsai.com |

Conformational Analysis and Tautomeric Equilibrium Impacts on Reaction Outcomes

The three-dimensional structure, or conformation, of the 1,4-dihydropyridine ring and the potential for tautomeric equilibrium are critical factors that can influence the reaction outcomes and biological activity of these compounds.

Conformational Analysis:

The 1,4-dihydropyridine ring is not planar but typically adopts a flattened boat-like conformation. nih.govresearchgate.net This conformation can have significant implications for how the molecule interacts with biological targets, such as receptors. The relative orientation of the 4-phenyl ring with respect to the dihydropyridine ring is also important. For unsymmetrically substituted phenyl-1,4-dihydropyridines, the equilibrium between different rotational isomers (rotamers) can affect receptor binding affinity. nih.gov Studies have suggested that the synperiplanar rotamer is the likely receptor-bound conformation for some DHP calcium channel blockers. nih.gov

Tautomeric Equilibrium:

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. While the 1,4-dihydropyridine structure is the most common, the possibility of tautomerism to other forms, such as 1,2-dihydropyridines, exists. wikipedia.orgrsc.org The relative stability of these tautomers can be influenced by substituents and the surrounding environment. mdpi.com

In reactions involving hydride transfer, which are characteristic of 1,4-dihydropyridines, the reaction can proceed through different mechanistic pathways. While a direct hydride transfer is often assumed, an Alder-Ene-like pathway has also been proposed as a possibility. chemrxiv.org The specific pathway and the resulting products can be influenced by the conformation of the reactants and the stability of any intermediates.

The study of tautomeric equilibrium in related heterocyclic systems has shown that it can be controlled by the electronic effects of substituents and that the presence of intermolecular hydrogen bonds with the solvent can play a crucial role in determining the dominant tautomeric form. mdpi.com

Table 4: Conformational and Tautomeric Aspects of 1,4-Dihydropyridine Derivatives

| Aspect | Key Findings | Significance | Reference |

| Conformation | The 1,4-dihydropyridine ring adopts a flattened boat conformation. | Influences receptor binding and biological activity. | nih.govresearchgate.net |

| Rotameric Equilibrium | The synperiplanar rotamer of unsymmetrically substituted phenyl-1,4-dihydropyridines may be the active conformation. | Affects receptor binding affinity. | nih.gov |

| Tautomerism | The potential for tautomerism to other dihydropyridine isomers exists and can be influenced by substituents and the environment. | Can impact reaction mechanisms and product distribution. | wikipedia.orgmdpi.com |

Computational Chemistry and Molecular Modeling in 1,4 Dihydropyridine Research

Quantum Chemical Calculations (e.g., Semi-Empirical, Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 1-phenyl-1,4-dihydropyridine. Both semi-empirical and Density Functional Theory (DFT) methods are employed to investigate various molecular characteristics.

Semi-empirical methods, such as PM3, offer a computationally less intensive approach to optimize the structures of DHP derivatives before more rigorous calculations or for large-scale screenings. researchgate.netuni-muenchen.de DFT, particularly with functionals like B3LYP, is widely used for more accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. nih.gov For instance, DFT calculations have been used to study the effects of different substituents on the 1,4-DHP ring, revealing how they influence the molecule's stability and reactivity. bohrium.comchemrevlett.com

DFT studies on various 1,4-dihydropyridine (B1200194) derivatives have shown that the calculated molecular parameters correlate well with experimental results from techniques like X-ray crystallography. semanticscholar.orgdntb.gov.ua These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's three-dimensional structure. semanticscholar.org For example, in some derivatives, the phenyl ring is found to be nearly orthogonal to the dihydropyridine (B1217469) ring, a conformational feature that can be crucial for biological activity. semanticscholar.org

The table below summarizes key parameters obtained from DFT calculations for representative 1,4-dihydropyridine derivatives.

| Parameter | Value (Compound a) | Value (Compound b) | Reference |

| N1-C7 Amide Bond Length (Å) | 1.348(3) | - | semanticscholar.org |

| N2-C8 Amide Bond Length (Å) | - | 1.347(4) | semanticscholar.org |

| Dihedral Angle (Phenyl & Pyridine (B92270) Ring) (°) | 77.88 | 6.04 | semanticscholar.org |

| Dihedral Angle (Two Phenyl Rings) (°) | 85.19 | 1.22 | semanticscholar.org |

| Dihedral Angle (Carbonyl & Pyridine Ring) (°) | 45.02 | 32.37 | semanticscholar.org |

Table: Selected geometric parameters of two 1,4-dihydropyridine derivatives calculated using DFT. Compound 'a' and 'b' are different substituted 1,4-dihydropyridines as described in the source.

Molecular Orbital (MO) Analysis and Electronic Structure Studies

Molecular orbital (MO) analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior and reactivity of 1-phenyl-1,4-dihydropyridine. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability. schrodinger.com

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a significant role in chemical reactions. nih.govwuxibiology.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net For 1,4-dihydropyridine derivatives, the distribution and energy of these orbitals can be influenced by the substituents on the ring. chemrevlett.comresearchgate.net For example, the introduction of electron-withdrawing or electron-donating groups can alter the HOMO-LUMO gap, thereby affecting the molecule's reactivity. chemrevlett.com

Computational studies have shown that the HOMO in many 1,4-DHP derivatives is localized on the dihydropyridine ring, while the LUMO may be distributed over the phenyl ring and other substituents. researchgate.netresearchgate.net This distribution is key to understanding their mechanism of action, for instance, in their role as calcium channel blockers. nih.gov The HOMO-LUMO energy gap can be correlated with the molecule's ability to undergo electronic transitions, which can be studied experimentally using UV-Vis spectroscopy. schrodinger.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DHPB | -6.21 | -1.89 | 4.32 |

| DHPF | -5.92 | -1.78 | 4.14 |

| DHPP | -6.13 | -1.81 | 4.32 |

Table: Calculated HOMO, LUMO, and HOMO-LUMO gap energies for diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPB), diethyl 4-(furan-2yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPF), and diethyl-4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPP). Data from DFT/B3LYP calculations. nih.gov

Simulation of Reaction Pathways and Transition States

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions involving 1-phenyl-1,4-dihydropyridine. By simulating reaction pathways and locating transition states, researchers can gain a deeper understanding of reaction kinetics and selectivity.

DFT calculations have been successfully applied to study the Hantzsch synthesis of 1,4-dihydropyridines, a classical method for their preparation. rsc.orgyoutube.com These studies can model the entire reaction mechanism, including the formation of intermediates and the energy barriers associated with each step. rsc.org For instance, the mechanism for the formation of 1,4-DHP can be proposed based on isolated intermediates, and the transition state structures can be optimized to calculate reaction energy barriers. rsc.org

The study of hydride transfer reactions, a key function of 1,4-dihydropyridines in biological systems, has also been a focus of computational research. scispace.comchemrxiv.orgresearchgate.net Simulations can help to distinguish between different proposed mechanisms, such as direct hydride transfer versus a more complex, stepwise pathway. scispace.comchemrxiv.orgresearchgate.net For example, in the reaction between a 1,4-dihydropyridine and an α,β-unsaturated nitrile, computational studies have shown that the reaction can proceed through a highly asynchronous, nearly stepwise mechanism, with transition states exhibiting significant aromatic character. scispace.comchemrxiv.orgresearchgate.net

The search for transition states is a critical aspect of these simulations. scm.com Once a transition state is located, frequency calculations can confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency. scm.com Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow the reaction path from the transition state down to the reactants and products, confirming the proposed mechanism. scm.com

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. For 1-phenyl-1,4-dihydropyridine and its derivatives, docking studies are crucial for understanding their interactions with biological targets, such as calcium channels and P-glycoprotein. jst.go.jpnih.govnih.govnih.gov

These studies have revealed that the lipophilicity of the substituted phenyl group at the C4 position of the dihydropyridine ring is an important factor for activity. jst.go.jpnih.gov The orientation of the phenyl ring relative to the DHP ring is also critical for effective binding to the receptor's active site. jst.go.jp For example, a non-coplanar relationship between the phenyl and DHP rings is often essential for binding. jst.go.jp

Molecular docking simulations have identified key amino acid residues involved in the interaction between 1,4-DHP derivatives and their target proteins. nih.govrsc.org For instance, in the case of L-type calcium channels, hydrophobic interactions with residues like phenylalanine and tyrosine, as well as the formation of hydrogen bonds, are important for binding. jst.go.jpnih.govrsc.orgjst.go.jp In the context of P-glycoprotein, residues such as Gln912, Ser909, and Arg905 have been identified as crucial for the inhibitory activity of DHP ligands. nih.gov

The results from docking studies can be used to generate quantitative structure-activity relationship (QSAR) models, which correlate the structural features of the ligands with their biological activity. nih.govjst.go.jp These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective ligands. nih.gov

Conformational Sampling and Energy Minimization Studies

The biological activity of 1-phenyl-1,4-dihydropyridine is highly dependent on its three-dimensional conformation. Conformational sampling and energy minimization studies are computational methods used to explore the possible shapes a molecule can adopt and to identify the most stable, low-energy conformations.

The 1,4-dihydropyridine ring can adopt various conformations, with the "boat" or "flat boat" conformation being commonly observed. uomphysics.net The specific conformation is influenced by the nature and position of the substituents on the ring. X-ray crystallography studies have provided experimental data on the solid-state conformations of various 1,4-DHP derivatives, which can be compared with the results of computational energy minimization. uomphysics.net

Energy minimization calculations, often performed using molecular mechanics or quantum mechanics methods, search the potential energy surface of the molecule to find the geometry with the lowest energy. This optimized geometry represents the most stable conformation of the molecule. For flexible molecules like 1-phenyl-1,4-dihydropyridine, multiple low-energy conformations may exist, and it is important to identify all of them to understand the molecule's behavior.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's conformational landscape. nih.govnih.gov By simulating the movement of atoms over time, MD can explore a wider range of conformations and provide insights into the flexibility of the molecule and the transitions between different conformational states. nih.gov These simulations are particularly useful for studying the behavior of the ligand within the binding site of a protein, revealing how the ligand adapts its conformation to fit the receptor and the stability of the ligand-protein complex over time. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 1,4 Dihydropyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,4-dihydropyridine (B1200194) derivatives. Through ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a complete assignment of the proton and carbon signals can be achieved. scielo.br

¹H NMR Spectroscopy: In the ¹H NMR spectra of 1,4-DHPs, the proton at the C4 position typically appears as a singlet. scielo.br For instance, in a series of synthesized 1,4-DHP derivatives, the C4-H proton signal was observed at 4.9 ppm. ijrcs.org The NH proton of the dihydropyridine (B1217469) ring also presents as a singlet, with its chemical shift being solvent-dependent, appearing between 8.76-9.19 ppm in DMSO-d₆ and 6.55-7.97 ppm in CDCl₃. scielo.br Protons of substituents on the DHP ring, such as methyl groups at C2 and C6, often appear as singlets around 2.2-2.4 ppm. scielo.brijrcs.org Aromatic protons of a phenyl group at C4 will show multiplets in the aromatic region of the spectrum. ijrcs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectra of 1,4-DHPs show characteristic signals for the dihydropyridine ring. The C4 carbon typically resonates between 36.8 and 41.3 ppm. scielo.br The olefinic carbons C3 and C5 appear at lower chemical shifts (around 100 ppm), while C2 and C6 are found at higher chemical shifts (around 146 ppm). scielo.br The nature of the substituents at C3, C4, and C5 has been observed to have little effect on the chemical shifts of the dihydropyridine ring carbons. scielo.br

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,4-Dihydropyridine Derivatives

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| NH | 5.54-9.19 | - | scielo.brnih.gov |

| C4-H | 4.75-5.02 | 36.8-41.3 | scielo.br |

| C2/C6-CH₃ | ~2.2-2.4 | - | scielo.brijrcs.org |

| C2/C6 | - | ~146 | scielo.br |

| C3/C5 | - | ~100 | scielo.br |

Note: Chemical shifts can vary depending on the solvent and the specific substituents on the 1,4-dihydropyridine ring.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are valuable for identifying the functional groups present in 1,4-dihydropyridine derivatives through the analysis of their vibrational frequencies.

Key characteristic absorption bands observed in the IR spectra of 1,4-DHPs include:

N-H Stretching: A prominent band in the region of 3174-3418 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the dihydropyridine ring. ijrcs.orgnih.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear around 3074 cm⁻¹, while aliphatic C-H stretching from methyl and methylene (B1212753) groups is observed in the 2909-2980 cm⁻¹ range. ijrcs.orgnih.gov

C=O Stretching: For 1,4-DHPs with ester or other carbonyl functionalities, a strong absorption band for the C=O stretching vibration is found in the region of 1652-1690 cm⁻¹. ijrcs.orgnih.gov

C=C Stretching: The stretching vibrations of the C=C bonds within the dihydropyridine ring contribute to the spectral features.

Aromatic C-H Bending: Out-of-plane bending vibrations for substituted phenyl rings can be observed in the fingerprint region, for example, around 723 cm⁻¹ for an aromatic C-H bond. ijrcs.org

The position of these bands can be influenced by the electronic nature of the substituents on the 1,4-dihydropyridine ring. znaturforsch.com

Table 2: Characteristic IR Absorption Bands (cm⁻¹) for 1,4-Dihydropyridine Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3174 - 3418 | ijrcs.orgnih.gov |

| Aromatic C-H | Stretching | ~3074 | nih.gov |

| Aliphatic C-H | Stretching | 2909 - 2980 | ijrcs.org |

| C=O (Ester) | Stretching | 1652 - 1690 | ijrcs.orgnih.gov |

| Aromatic C-H | Bending | ~723 | ijrcs.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of 1,4-dihydropyridine derivatives by analyzing their fragmentation patterns. ijrcs.org Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used for these compounds. ijrcs.orgnih.gov

Under electron ionization, a general fragmentation pattern for 1,4-dihydropyridine carboxylate derivatives involves the loss of the substituent at the C4 position of the pyridine (B92270) ring. chemjournal.kz The molecular ion peak (M⁺) is often observed, confirming the molecular weight of the compound. ijrcs.orgnih.gov For example, in the mass spectrum of a synthesized 1,4-DHP derivative, a molecular ion peak was detected at m/z 415 (M⁺). ijrcs.org Another study reported a molecular ion peak at m/z 501.52 (M⁺) for a different derivative. nih.gov

The fragmentation patterns can be complex and provide valuable structural information. For instance, the loss of ester groups and other substituents leads to characteristic fragment ions. researchgate.net The fragmentation of dihydropyridine calcium-channel antagonists has been compared using ESI and atmospheric pressure photoionization (APPI). researchgate.net In ESI positive mode, the [M+H]⁺ ion is often the base peak, with fragmentation occurring through the loss of alcohol from the carboxylate groups. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a specialized technique for the detection and characterization of paramagnetic species, including radical intermediates. In the context of 1,4-dihydropyridines, EPR spectroscopy has been instrumental in studying their oxidation mechanisms.

The electrochemical oxidation of 1,4-DHP derivatives proceeds via a two-electron process, leading to the formation of the corresponding pyridine derivative. nih.gov This oxidation involves the formation of an unstable pyridinium (B92312) radical intermediate. nih.gov EPR spectroscopy, in conjunction with spin trapping agents like N-tert-butyl-α-phenylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), has been used to intercept and identify these transient radical intermediates. nih.gov The formation of radical intermediates during the electrochemical oxidation of a series of 29 substituted 1,4-dihydropyridines in acetonitrile (B52724) has also been investigated using in situ electrochemical generation of radical ions in an ESR cell. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is a valuable tool for studying the kinetics of reactions involving 1,4-dihydropyridines.

The UV-Vis spectra of 1,4-dihydropyridines are characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. The position of the maximum absorption wavelength (λmax) is influenced by the nature and position of substituents on the dihydropyridine ring. znaturforsch.com This technique has been employed to demonstrate the direct reactivity of synthesized 1,4-DHP derivatives towards alkyl radicals. nih.gov

Furthermore, upon deprotonation with a mild base, 1,4-dihydropyridines form anions that exhibit a significant red shift in their UV-Vis absorption spectra. nih.gov The excited state of these anions is highly reducing, and UV-Vis spectroscopy, in combination with fluorescence emission studies, can be used to estimate their excited-state oxidation potentials. nih.gov For example, the crossing point between the absorption and emission spectra of a 1,4-DHP anion was used to infer its zero-zero excitation energy (E₀,₀). nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

For 1,4-dihydropyridine derivatives, X-ray crystallography has revealed several common conformational features. tandfonline.com The dihydropyridine ring typically adopts a flattened-boat conformation. researchgate.net The orientation of substituents, such as a phenyl ring at the C4 position, is also determined. For instance, in one derivative, the 2-nitrophenyl ring was found to be orthogonal to the 1,4-dihydropyridine ring. tandfonline.comresearchgate.net

Crystallographic studies are crucial for understanding structure-activity relationships, as the biological activity of 1,4-DHPs is dependent on specific conformational details. tandfonline.com The technique also allows for the analysis of intermolecular interactions, such as hydrogen bonding, which influences the crystal packing. researchgate.net For example, an intermolecular hydrogen bond of the type C-H···O has been observed in the crystal structure of a 1,4-dihydropyridine derivative. researchgate.net

Table 3: Crystal Data for a Representative 1,4-Dihydropyridine Derivative (C₁₅H₁₆N₂O₃)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |